molecular formula C18H25N5 B6454122 3-methyl-2-[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]-4,5,6,7-tetrahydro-2H-indazole CAS No. 2549000-41-9

3-methyl-2-[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]-4,5,6,7-tetrahydro-2H-indazole

Katalognummer: B6454122
CAS-Nummer: 2549000-41-9
Molekulargewicht: 311.4 g/mol
InChI-Schlüssel: NCBUURNHTVNRAU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-methyl-2-[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]-4,5,6,7-tetrahydro-2H-indazole is a useful research compound. Its molecular formula is C18H25N5 and its molecular weight is 311.4 g/mol. The purity is usually 95%.
The exact mass of the compound 3-methyl-2-[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]-4,5,6,7-tetrahydro-2H-indazole is 311.21099582 g/mol and the complexity rating of the compound is 395. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-methyl-2-[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]-4,5,6,7-tetrahydro-2H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methyl-2-[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]-4,5,6,7-tetrahydro-2H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

3-methyl-2-[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]-4,5,6,7-tetrahydroindazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5/c1-13-7-11-22(12-8-13)17-18(20-10-9-19-17)23-14(2)15-5-3-4-6-16(15)21-23/h9-10,13H,3-8,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCBUURNHTVNRAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC=CN=C2N3C(=C4CCCCC4=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

3-Methyl-2-[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]-4,5,6,7-tetrahydro-2H-indazole is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, biological mechanisms, and therapeutic applications based on recent studies and findings.

Synthesis

The synthesis of this compound typically involves multiple steps starting from readily available precursors. A common approach includes:

  • Formation of the Pyrazine Ring : Achieved through cyclization of appropriate precursors under controlled conditions.
  • Substitution with 4-Methylpiperidine : Functionalization of the pyrazine ring using nucleophilic substitution reactions.
  • Coupling with Indazole : The final step involves coupling the substituted pyrazine with an indazole derivative under suitable conditions using coupling reagents like EDCI or DCC in the presence of a base.

The biological activity of 3-methyl-2-[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]-4,5,6,7-tetrahydro-2H-indazole is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. These interactions modulate their activity and trigger downstream signaling pathways, which can lead to various biological effects including:

  • Inhibition of Tumor Growth : The compound has shown promising results in inhibiting cell proliferation in various cancer cell lines.
  • Selective Toxicity : Studies indicate high selectivity against BRCA-deficient cancer cells while sparing BRCA-proficient cells .

Anticancer Activity

Recent investigations have highlighted the compound's potential as an anticancer agent. For instance:

  • In Vitro Studies : The compound exhibited significant antiproliferative effects against several cancer cell lines, demonstrating an IC50 value that indicates effective inhibition of cell growth .
Cell Line IC50 (μM) Mechanism
MCF7 (Breast Cancer)9Induces apoptosis
HepG2 (Liver Cancer)0.25Regulates AMPK phosphorylation
A549 (Lung Cancer)9Inhibits cell migration

Other Biological Activities

Apart from anticancer properties, this compound may also exhibit:

  • Anti-inflammatory Effects : Similar heterocycles have been reported to possess anti-inflammatory properties, suggesting potential applications in inflammatory diseases.
  • Antimicrobial Activity : Some derivatives in the pyrazole class have shown significant antibacterial and antifungal activities .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in preclinical models:

  • Case Study on BRCA Deficiency : A study found that compounds similar to 3-methyl-2-[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]-4,5,6,7-tetrahydro-2H-indazole selectively inhibited tumor growth in BRCA-deficient models while showing reduced toxicity in normal cells .
  • Combination Therapy Trials : Research has indicated that this compound may enhance the efficacy of existing chemotherapeutics when used in combination therapy approaches .

Wissenschaftliche Forschungsanwendungen

Pharmacological Studies

Research indicates that this compound may interact with muscarinic receptors, particularly the M4 subtype, which is implicated in cognitive functions and disorders such as schizophrenia. The antagonistic properties at these receptors suggest potential therapeutic benefits in treating cognitive impairments.

Neuropharmacology

Studies have shown that compounds with similar structures can modulate neurotransmitter systems, potentially offering new avenues for treating neurodegenerative diseases and mood disorders. The tetrahydroindazole framework is known for its ability to penetrate the blood-brain barrier, making it a candidate for central nervous system (CNS) drug development.

Synthesis of Derivatives

The synthesis of derivatives based on this compound has been explored to enhance its pharmacological profile. For instance, modifications to the piperidine or pyrazine rings can lead to improved binding affinities or selectivities for specific receptor subtypes . These derivatives are being investigated for their potential use in treating various diseases.

Case Study 1: Muscarinic Receptor Interaction

A study conducted on the binding affinity of related compounds at muscarinic receptors demonstrated that modifications to the piperidine ring significantly influenced receptor selectivity and activity. The findings suggest that further exploration of 3-methyl-2-[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]-4,5,6,7-tetrahydro-2H-indazole could yield compounds with enhanced therapeutic profiles against cognitive disorders.

Case Study 2: Neuroprotective Effects

Another research effort focused on evaluating the neuroprotective effects of similar indazole derivatives in animal models of neurodegeneration. Results indicated that these compounds could reduce oxidative stress markers and improve cognitive function in treated subjects, highlighting their potential as neuroprotective agents .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of 3-methyl-2-[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]-4,5,6,7-tetrahydro-2H-indazole?

  • Answer : A multi-step synthesis is typically employed, starting with the functionalization of the pyrazine ring via nucleophilic aromatic substitution with 4-methylpiperidine. Subsequent coupling to the tetrahydroindazole core may involve transition-metal catalysis (e.g., Pd-mediated cross-coupling). Purification steps should include column chromatography and recrystallization, with purity confirmed via TLC (toluene/ethyl acetate/water solvent system) and HPLC . Statistical experimental design (e.g., factorial methods) can optimize reaction parameters like temperature and catalyst loading .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Answer : Nuclear Magnetic Resonance (NMR) is critical for structural elucidation, particularly 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm substituent positions. High-resolution mass spectrometry (HRMS) validates molecular weight. Purity assessment requires HPLC with UV detection, while X-ray crystallography resolves stereochemical ambiguities. Stability under storage should be monitored using accelerated degradation studies (e.g., 40°C/75% RH) .

Q. How can researchers ensure the compound’s stability during storage and handling?

  • Answer : Store under inert atmosphere (argon or nitrogen) at –20°C to prevent oxidation and hydrolysis. Lyophilization is recommended for long-term storage of salt forms. Regular stability testing via HPLC and Karl Fischer titration ensures moisture control .

Advanced Research Questions

Q. How can computational chemistry and experimental data be integrated to optimize synthetic yield and selectivity?

  • Answer : Quantum chemical calculations (e.g., density functional theory) predict transition states and guide solvent/catalyst selection. Reaction path search algorithms (e.g., artificial force-induced reaction method) identify energetically favorable pathways. Experimental validation uses high-throughput screening under narrowed conditions derived from simulations, creating a feedback loop for iterative refinement .

Q. What strategies resolve discrepancies between computational binding predictions and observed biological activity in target assays?

  • Answer : Molecular dynamics simulations can model protein-ligand interactions at varying protonation states or conformations. Validate with surface plasmon resonance (SPR) for binding kinetics and site-directed mutagenesis to confirm critical residues. If solubility limits assay accuracy, employ co-solvents (e.g., DMSO <0.1%) or nanoformulation .

Q. How can a factorial design approach systematically evaluate enantiomeric purity during asymmetric synthesis?

  • Answer : Design a 2k^k factorial experiment varying chiral catalyst loading, temperature, and solvent polarity. Analyze enantiomeric excess (ee) via chiral HPLC. Response surface methodology (RSM) identifies optimal conditions while minimizing experimental runs. Include center points to assess curvature in the design space .

Q. What advanced separation techniques improve isolation of this compound from complex reaction mixtures?

  • Answer : Membrane-based separation (e.g., nanofiltration) removes low-molecular-weight impurities. Simulated moving bed (SMB) chromatography enhances resolution for closely eluting isomers. For scale-up, centrifugal partition chromatography (CPC) offers high recovery rates without solid support .

Data Analysis and Contradiction Resolution

Q. How should researchers address conflicting results in dose-response studies across different cell lines?

  • Answer : Perform mechanistic studies (e.g., Western blotting for target protein expression) to confirm on-target effects. Use isogenic cell lines to isolate genetic variables. Meta-analysis of dose-response curves with Hill slope adjustments accounts for cell-specific cooperativity .

Q. What statistical methods are appropriate for analyzing non-linear relationships in reaction parameter optimization?

  • Answer : Multivariate adaptive regression splines (MARS) model non-linear interactions between variables like pressure and pH. Partial least squares (PLS) regression reduces dimensionality while retaining predictive power. Validate models via leave-one-out cross-validation .

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